4-Ethylheptan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

121138-93-0 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-ethylheptan-2-one |

InChI |

InChI=1S/C9H18O/c1-4-6-9(5-2)7-8(3)10/h9H,4-7H2,1-3H3 |

InChI Key |

IFLGPEXGQSRERI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Ethylheptan-2-one chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Ethylheptan-2-one This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a chiral ketone with the molecular formula C9H18O.[1][2] Its structure consists of a heptane (B126788) backbone with an ethyl group substituted at the fourth carbon and a carbonyl group at the second position.

IUPAC Name: this compound[1] CAS Number: 121138-93-0[1][2] Canonical SMILES: CCCC(CC)CC(=O)C[1]

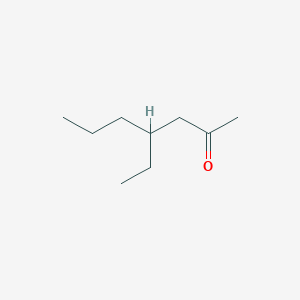

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C9H18O | PubChem[1], NIST[2] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| Exact Mass | 142.135765193 Da | PubChem[1] |

| XLogP3-AA (LogP) | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1][3] |

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its relatively simple structure as an aliphatic ketone does not immediately suggest a specific biological target or mechanism of action. Further research would be necessary to explore any potential pharmacological or toxicological effects.

References

An In-depth Technical Guide to the Synthesis of 4-Ethylheptan-2-one

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Ethylheptan-2-one, a valuable ketone in various chemical research and development applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Acetoacetic Ester Synthesis Pathway

The acetoacetic ester synthesis is a classic and versatile method for the preparation of methyl ketones, including this compound. This pathway involves the sequential alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.

Reaction Scheme

The overall reaction scheme for the acetoacetic ester synthesis of this compound is as follows:

-

Deprotonation: Formation of the enolate of ethyl acetoacetate.

-

First Alkylation: Reaction with 1-bromobutane (B133212).

-

Second Deprotonation: Formation of the enolate of the mono-alkylated product.

-

Second Alkylation: Reaction with bromoethane (B45996).

-

Hydrolysis and Decarboxylation: Conversion of the dialkylated ester to the final ketone.

Experimental Protocol

This protocol is adapted from established procedures for the alkylation of acetoacetic esters.[1]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

1-Bromobutane

-

Bromoethane

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 2-acetyl-2-ethylhexanoate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl acetoacetate dropwise to the stirred solution at room temperature to form the sodium enolate.

-

Add 1-bromobutane dropwise to the enolate solution and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, add a second equivalent of sodium ethoxide to the reaction mixture.

-

Subsequently, add bromoethane dropwise and reflux the mixture for another 2-3 hours.

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Perform a liquid-liquid extraction with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-acetyl-2-ethylhexanoate.

Step 2: Hydrolysis and Decarboxylation

-

Reflux the crude ethyl 2-acetyl-2-ethylhexanoate with an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

Purify the resulting crude this compound by fractional distillation.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |

| Ethyl acetoacetate | 130.14 | 1.0 | 130.14 g | - |

| Sodium ethoxide | 68.05 | 2.2 | 149.71 g | - |

| 1-Bromobutane | 137.02 | 1.1 | 150.72 g | - |

| Bromoethane | 108.97 | 1.1 | 119.87 g | - |

| This compound | 142.24 | - | - | 60-70 (typical) |

Logical Workflow Diagram

References

An In-depth Technical Guide to 4-Ethylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-ethylheptan-2-one, including its chemical identity, physical properties, and general experimental protocols relevant to its synthesis and characterization. Given the limited specific literature on this compound, this guide combines available data with established methodologies for aliphatic ketones to support research and development activities.

Chemical Identification and Properties

This compound is an aliphatic ketone with the molecular formula C9H18O.[1][2] Its chemical identity is formally established by its IUPAC name and CAS number.

IUPAC Name: this compound[1][2] CAS Number: 121138-93-0[1][2]

A summary of its computed physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| Molecular Formula | C9H18O | PubChem[1] |

| XLogP3-AA (LogP) | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 142.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

A common method for the synthesis of ketones is the oxidation of secondary alcohols.

Protocol: Oxidation of a Secondary Alcohol to a Ketone

-

Dissolution: Dissolve the corresponding secondary alcohol (4-ethylheptan-2-ol) in a suitable organic solvent, such as dichloromethane (B109758) or acetone, in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0-5°C.

-

Oxidizing Agent Addition: Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium hypochlorite (B82951) with a catalytic amount of TEMPO, to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Quench the reaction by adding a suitable reagent. For PCC, this may involve filtering through a pad of silica (B1680970) gel. For TEMPO-catalyzed reactions, a reducing agent like sodium thiosulfate (B1220275) can be used.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.

-

Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.

The identity and purity of the synthesized ketone can be confirmed using several analytical techniques.

Protocol: Identification of a Ketone using 2,4-Dinitrophenylhydrazine (DNPH)

-

Sample Preparation: Dissolve a small amount of the sample in ethanol.

-

Reagent Addition: Add a few drops of the 2,4-DNPH reagent to the sample solution.

-

Observation: The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group (aldehyde or ketone).[3]

-

Confirmation: The melting point of the resulting hydrazone derivative can be determined and compared to known values for further identification.

Protocol: Distinction from Aldehydes using Tollens' Test

-

Sample Preparation: Add a few drops of the sample to Tollens' reagent in a clean test tube.

-

Observation: Gently warm the mixture in a water bath. The absence of a silver mirror formation indicates that the compound is a ketone and not an aldehyde.[3][4]

Protocol: Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified sample. A strong, sharp absorption peak in the region of 1705-1725 cm⁻¹ is characteristic of the C=O stretching vibration of an aliphatic ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons adjacent to the carbonyl group and the ethyl group.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon in the range of 200-220 ppm.

-

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel ketone such as this compound.

Applications in Drug Development

While there is no specific information on the biological activity or applications of this compound in drug development, aliphatic ketones can serve as important intermediates in the synthesis of more complex molecules. They can be used as building blocks in reactions such as aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations to construct the carbon skeletons of potential drug candidates.

Furthermore, small molecule ketones are sometimes investigated as volatile biomarkers for certain diseases. Analytical methods for their detection in biological samples are therefore of interest.

Conclusion

This compound is a simple aliphatic ketone for which detailed experimental and application data is sparse. However, by applying established principles of organic synthesis and analysis, researchers can effectively produce and characterize this compound. The protocols and workflows provided in this guide offer a solid foundation for professionals in the chemical and pharmaceutical sciences to work with this and similar molecules.

References

Molecular weight and formula of 4-Ethylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-Ethylheptan-2-one, a ketone of interest in various chemical research and development applications.

Core Compound Data

This compound is an organic compound classified as a ketone. Its chemical structure consists of a heptanone backbone with an ethyl group at the fourth carbon position.

| Parameter | Value | Source |

| Chemical Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 121138-93-0 | [1][2] |

Synthesis Protocol: Acetoacetic Ester Synthesis

A viable method for the synthesis of this compound is the acetoacetic ester synthesis. This classic method is highly effective for producing α-substituted ketones. The following protocol outlines the key steps for this synthesis.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium ethoxide (a strong base)

-

1-Bromobutane (or other suitable butyl halide)

-

Ethyl iodide (or other suitable ethyl halide)

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) for hydrolysis

-

Appropriate organic solvents (e.g., ethanol)

Methodology:

-

Enolate Formation: The first step involves the deprotonation of the α-carbon of ethyl acetoacetate using a strong base, typically sodium ethoxide. This reaction forms a resonance-stabilized enolate.

-

First Alkylation: The enolate is then treated with a primary alkyl halide, in this case, 1-bromobutane. The enolate acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form ethyl 2-butylacetoacetate.

-

Second Enolate Formation and Alkylation: The process is repeated with a second alkyl halide, ethyl iodide, to introduce the ethyl group, yielding ethyl 2-butyl-2-ethylacetoacetate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then subjected to hydrolysis, typically using an aqueous acid solution and heat. This process converts the ester into a β-keto acid. Subsequent heating leads to the decarboxylation of the β-keto acid, where it loses a molecule of carbon dioxide to yield the final product, this compound.[1][2][3][4]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any impurities and provides a mass spectrum for structural confirmation.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a non-polar column).

-

Carrier Gas: Helium or Hydrogen.

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient is programmed to ensure the separation of components. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The retention time of the major peak is compared with a known standard, and the fragmentation pattern in the mass spectrum is analyzed to confirm the structure of this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical steps involved in the acetoacetic ester synthesis of this compound.

References

Unveiling 4-Ethylheptan-2-one: A Technical Guide to its Putative Natural Occurrence and Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the natural occurrence of 4-Ethylheptan-2-one. Despite extensive investigation, to date, there is no direct scientific literature reporting the isolation or identification of this compound from a natural source. This document, therefore, serves as a comprehensive resource, providing a hypothesized biosynthetic pathway based on established principles of natural product biosynthesis and detailing the rigorous experimental protocols required to explore its potential existence in nature.

Postulated Biosynthesis of this compound

While the natural occurrence of this compound remains unconfirmed, its structural features suggest a plausible biosynthetic origin rooted in fatty acid and polyketide metabolism. Methyl ketones are known to be biosynthesized in various organisms, including insects and plants, often as signaling molecules or defense compounds. The biosynthesis of branched-chain ketones can involve the incorporation of alternative starter or extender units in the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery.

A probable biosynthetic route to this compound could initiate from the fatty acid biosynthesis pathway with the incorporation of a propionyl-CoA starter unit, followed by chain elongation with malonyl-CoA.

Below is a diagram illustrating a hypothetical biosynthetic pathway for this compound.

4-Ethylheptan-2-one as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylheptan-2-one is a branched aliphatic ketone and a volatile organic compound (VOC) with limited available data in scientific literature. This technical guide provides a comprehensive overview of its known properties and contextualizes its potential environmental and health implications by examining data from structurally similar ketones. This document aims to serve as a foundational resource for researchers and professionals in drug development and environmental science by summarizing key chemical data, outlining plausible experimental protocols for its analysis, and discussing potential toxicological and metabolic pathways based on current knowledge of related compounds.

Introduction

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily vaporize at room temperature. They are emitted from a wide array of natural and anthropogenic sources, including building materials, industrial processes, and biological functions. Ketones, characterized by a carbonyl group bonded to two other carbon atoms, represent a significant group of VOCs. This compound, a nine-carbon branched-chain ketone, falls into this category. While specific research on this compound is scarce, its structural analogues have been studied in various contexts, from indoor air quality to industrial applications. Understanding the properties and potential biological interactions of this compound is crucial for a comprehensive assessment of its environmental and health impact.

Physicochemical Properties of this compound

Quantitative data for this compound is limited. The following table summarizes its computed physicochemical properties, which are essential for predicting its environmental fate and designing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 121138-93-0 | PubChem[1] |

| SMILES | CCCC(CC)CC(=O)C | PubChem[1] |

| Computed XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 142.135765193 Da | PubChem[1] |

| Monoisotopic Mass | 142.135765193 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis and Industrial Relevance

While a specific industrial synthesis for this compound is not widely documented, the synthesis of related ketones such as 2-heptanone (B89624) can be achieved through a cross-aldol condensation reaction between acetone (B3395972) and butyraldehyde, followed by dehydration and catalytic hydrogenation[2]. Ketones, in general, are extensively used as industrial solvents for a variety of materials including dyes, resins, lacquers, and in the production of plastics and pharmaceuticals[3]. C9 ketones, as part of a broader class of aromatic solvents, also find applications in paints, coatings, adhesives, and the agrochemical industry.

This compound as a Volatile Organic Compound (VOC)

As a compound with a relatively high vapor pressure and low boiling point, this compound is classified as a VOC. VOCs are significant contributors to indoor and outdoor air pollution.

Potential Sources

Given the common sources of other ketones and VOCs, potential emission sources for this compound could include:

-

Building Materials: Paints, varnishes, adhesives, and sealants are known to off-gas various VOCs, including ketones.

-

Industrial Processes: Its use as a solvent or an intermediate in chemical synthesis could lead to its release into the environment.

-

Consumer Products: Cleaning agents and personal care products may contain ketones as fragrance components or solvents.

Environmental Fate

The environmental fate of a VOC is governed by its physical and chemical properties. With a moderate octanol-water partition coefficient (XLogP3-AA of 2.8), this compound is expected to have limited water solubility and a tendency to partition to organic matter in soil and sediment. Its volatility suggests that it will primarily exist in the vapor phase in the atmosphere, where it can be transported over long distances and undergo photochemical reactions. Biodegradation is a potential removal pathway in soil and water, although specific data for this compound is lacking. For instance, some bacteria, like Burkholderia sp. SP4, have been shown to degrade di-2-ethylhexyl-phthalate (DEHP), a common plasticizer, through pathways that may involve ketone intermediates[4].

Experimental Protocols for Analysis

The detection and quantification of this compound in environmental matrices like air would likely follow established methods for other volatile ketones. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity.

Air Sampling and Preconcentration

Due to the typically low concentrations of individual VOCs in the air, a preconcentration step is necessary before GC-MS analysis.

-

Thermal Desorption (TD): Air is drawn through a sorbent tube packed with a material like Tenax®, which traps the VOCs. The tube is then heated in a thermal desorber, and the released analytes are transferred to the GC column. This is a common method for analyzing a wide range of VOCs in air.

-

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the air sample (either directly or in the headspace of a collected sample). The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. SPME is a solvent-free and versatile technique suitable for analyzing ketones.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general GC-MS protocol for the analysis of volatile ketones is outlined below. Optimization for this compound would be required.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Thermal Desorber or SPME interface

GC Conditions (Example):

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes.

-

-

Inlet: Splitless mode for high sensitivity.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Quantification: Quantification would be performed using an external or internal standard method with certified reference standards of this compound.

Toxicological Profile (Inferred from Related Ketones)

Specific toxicological data for this compound are not available. However, the toxicity of other aliphatic ketones can provide an indication of its potential health effects.

General Ketone Toxicity

Ketones are generally considered to have low to moderate acute toxicity. The primary routes of exposure are inhalation and dermal contact.

-

Inhalation: High concentrations of ketone vapors can cause irritation to the eyes, nose, and throat. Systemic effects from acute inhalation exposure can include headache, dizziness, and drowsiness.

-

Dermal Contact: Prolonged or repeated skin contact may cause defatting and lead to dermatitis.

-

Ingestion: Ingestion can cause gastrointestinal irritation.

Toxicity of Structurally Similar Ketones

Studies on other heptanones and branched ketones provide some context:

-

2-Heptanone: Shows relatively low acute toxicity via oral administration in animal studies. It can cause irritation of the upper respiratory tract upon inhalation[5].

-

Branched Aliphatic Ketones: In general, the metabolism of aliphatic alkanes, which can be precursors to ketones, involves hydroxylation to alcohols and subsequent oxidation to ketones[6]. The toxicity of these metabolites is an area of ongoing research. Some studies suggest that certain ketones can potentiate the nephrotoxic effects of halogenated hydrocarbons[7].

Due to the lack of specific data, a precautionary approach should be taken when handling this compound. The use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in case of high vapor concentrations, is recommended.

Potential Metabolic Pathways

Specific metabolic pathways for this compound have not been elucidated. However, general pathways for ketone metabolism in mammals can be inferred.

Ketone Body Metabolism

In mammals, the liver is the primary site of ketogenesis, where fatty acids are converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that can be used as an energy source by other tissues[8][9][10][11]. Exogenous ketones, like this compound, would likely be metabolized through pathways that integrate with fatty acid and ketone body metabolism.

Biotransformation

The biotransformation of xenobiotics like this compound typically involves Phase I and Phase II reactions, primarily in the liver, to increase their water solubility and facilitate excretion.

-

Phase I Reactions: The carbonyl group of this compound could be a target for reduction to a secondary alcohol (4-ethylheptan-2-ol) by alcohol dehydrogenases or other reductases. Alternatively, oxidation at other positions on the alkyl chains by cytochrome P450 enzymes could occur.

-

Phase II Reactions: The resulting hydroxylated metabolites from Phase I reactions could then undergo conjugation with glucuronic acid or sulfate (B86663) to form highly water-soluble compounds that can be readily excreted in the urine.

Conclusion and Future Directions

This compound is a volatile organic compound with a significant lack of empirical data regarding its environmental presence, toxicological profile, and metabolic fate. This technical guide has summarized its known physicochemical properties and provided a framework for its potential analysis, toxicity, and metabolism based on established knowledge of similar branched aliphatic ketones.

Future research should focus on:

-

Developing and validating specific analytical methods for the quantification of this compound in various environmental and biological matrices.

-

Conducting toxicological studies to determine its acute and chronic health effects via relevant exposure routes.

-

Investigating its metabolic pathways to understand its biotransformation and potential for bioaccumulation.

-

Monitoring its presence in indoor and outdoor environments to assess human exposure levels.

Such data are crucial for a comprehensive risk assessment and for informing regulatory decisions regarding this and other related volatile organic compounds.

References

- 1. This compound | C9H18O | CID 15439244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]

- 3. 2-Heptanone, 5-ethyl- | C9H18O | CID 3084772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ser.nl [ser.nl]

- 6. TOXICOKINETIC CONSIDERATIONS - Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ketone bodies - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

Spectroscopic Profile of 4-Ethylheptan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylheptan-2-one (C₉H₁₈O), a ketone with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 2.14 | s | 3H |

| H-3 | 2.42 | d | 2H |

| H-4 | 1.85 | m | 1H |

| H-5 | 1.25 | m | 2H |

| H-6 | 1.33 | m | 2H |

| H-7 | 0.90 | t | 3H |

| Ethyl-CH₂ | 1.40 | q | 2H |

| Ethyl-CH₃ | 0.88 | t | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-1 | 29.8 |

| C-2 | 209.5 |

| C-3 | 51.5 |

| C-4 | 45.8 |

| C-5 | 36.4 |

| C-6 | 20.2 |

| C-7 | 14.2 |

| Ethyl-CH₂ | 25.2 |

| Ethyl-CH₃ | 11.4 |

Table 3: Expected Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1375 | Medium |

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling is applied during acquisition. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the structural elucidation of this compound using NMR, IR, and MS.

Toxicological Profile of 4-Ethylheptan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive toxicological overview of 4-Ethylheptan-2-one based on available data for structurally similar compounds. No direct toxicological studies have been identified for this compound. The information herein is intended for research and professional audiences and relies on a read-across approach from analogue substances.

Executive Summary

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 121138-93-0 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 173 - 175 °C |

| Flash Point | 59 °C |

Toxicological Data (Read-Across Approach)

The toxicological data presented below is derived from studies on structural analogues of this compound. This approach is based on the principle that substances with similar chemical structures and properties will exhibit similar toxicological profiles.

Acute Toxicity

Aliphatic ketones generally exhibit low to moderate acute toxicity.

| Endpoint | Analogue | Species | Route | Value | Reference |

| LD50 | 2-Heptanone | Rat | Oral | 1600 - 1670 mg/kg | [1][2] |

| LD50 | 2-Heptanone | Mouse | Oral | 730 - 750 mg/kg | [2][3] |

| LD50 | 2-Heptanone | Rabbit | Dermal | >5,000 - 12,600 mg/kg | [1] |

| LC50 | 2-Heptanone | Rat | Inhalation | >16.7 mg/L (4h) | [1] |

| LD50 | 2-Nonanone | Rat | Oral | 3200 mg/kg | [4][5] |

| LD50 | 2-Nonanone | Rabbit | Dermal | >5,000 mg/kg | [4] |

| LDLo | 5-Nonanone | Rat | Oral | 1 g/kg | [6] |

Skin and Eye Irritation

Based on data from analogues, this compound is predicted to be a mild skin and eye irritant.

| Endpoint | Analogue | Species | Result | Reference |

| Skin Irritation | 2-Heptanone | - | No irritant effect | [1] |

| Skin Irritation | 2-Nonanone | Human | No skin irritation (48h) | [4] |

| Skin Irritation | 2-Nonanone | - | Causes skin irritation | [7] |

| Eye Irritation | 2-Nonanone | - | Causes serious eye irritation | [7] |

Sensitization

No positive sensitization data has been found for the analogue compounds.

| Endpoint | Analogue | Species | Result | Reference |

| Skin Sensitization | 2-Nonanone | Human | Negative (Maximization Test) | [4] |

Genotoxicity

The available data on structural analogues suggest that this compound is unlikely to be mutagenic.

| Test | Analogue | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | 2-Heptanone | With and without S9 | Negative | [8] |

| In vitro Chromosome Aberration (OECD 473) | 2-Heptanone | With and without S9 | Negative | [8] |

Metabolism

The metabolism of aliphatic ketones is a key factor in their toxicity. The primary route of metabolism is through oxidation by cytochrome P450 enzymes in the liver.

dot

References

- 1. agilent.com [agilent.com]

- 2. southwest.tn.edu [southwest.tn.edu]

- 3. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 4. 2-Nonanone - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Nonanone | CAS#:502-56-7 | Chemsrc [chemsrc.com]

- 7. axxence.de [axxence.de]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Navigating the Scarcity: A Technical Guide to Obtaining High-Purity 4-Ethylheptan-2-one for Research and Development

The Synthetic Approach: Grignard Reaction with a Nitrile

Due to the lack of commercial availability, the in-house synthesis of 4-Ethylheptan-2-one is the most practical approach. A reliable and well-established method for the synthesis of ketones is the Grignard reaction with a nitrile. This reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon of a nitrile, followed by hydrolysis of the intermediate imine to yield the desired ketone.

For the synthesis of this compound, the logical choice of reactants is the Grignard reagent derived from 2-bromopentane (B28208) (pentylmagnesium bromide) and acetonitrile (B52724). This approach is advantageous as both starting materials are commercially available in high purity.

Procuring High-Purity Starting Materials

The success of the synthesis and the final purity of the this compound are highly dependent on the quality of the starting materials. The following table summarizes the key specifications for the required high-purity 2-bromopentane and acetonitrile from various potential suppliers.

| Starting Material | Supplier | Purity Specification | Key Impurities (if specified) |

| 2-Bromopentane | Supplier A | ≥98% | 3-Bromopentane |

| Supplier B | 98.0% min | Moisture: 0.1% max | |

| Supplier C | Min. 85.0% (GC, contains ca. 12% 3-Bromopentane) | 3-Bromopentane | |

| Acetonitrile | Supplier D | HPLC Grade 99.9% | - |

| Supplier E | Anhydrous ≥99.9% | - | |

| Supplier F | High Purity Grade 99.9% | - |

Note: This table is a representative summary. Researchers should always consult the suppliers' specific certificates of analysis for detailed impurity profiles.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound via a Grignard reaction. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

High-purity 2-bromopentane

-

High-purity acetonitrile

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 2-bromopentane in anhydrous diethyl ether.

-

Add a small portion of the 2-bromopentane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetonitrile:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetonitrile in anhydrous diethyl ether dropwise to the stirred and cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Acidify the mixture with dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess the purity of the final product and to identify any byproducts. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (142.24 g/mol )[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the structure of the molecule. The expected signals would include a singlet for the methyl protons adjacent to the carbonyl group, and multiplets for the ethyl and propyl groups.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, along with signals for the other carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically in the region of 1715 cm⁻¹.

Workflow and Logic Diagrams

To visually represent the process of obtaining high-purity this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Note: Analysis of 4-Ethylheptan-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 4-Ethylheptan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines sample preparation, instrumental parameters, and expected data for the identification and characterization of this aliphatic ketone. The methodologies described herein are intended to serve as a comprehensive guide for researchers and professionals engaged in the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound (C9H18O, MW: 142.24 g/mol ) is an aliphatic ketone that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or intermediate in chemical synthesis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing detailed structural information.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary to isolate the analyte of interest.

1. Direct Liquid Injection (for neat standards or simple liquid matrices):

-

Protocol:

-

Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Serially dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial for injection.

-

2. Headspace Analysis (for volatile compounds in solid or liquid matrices):

-

Protocol:

-

Place a known amount of the sample into a headspace vial.

-

If the sample is solid, it may be necessary to add a small amount of a high-boiling point solvent to facilitate the release of volatiles.

-

Seal the vial and incubate it at a controlled temperature (e.g., 80-120°C) for a specific time to allow the volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC-MS system.

-

3. Liquid-Liquid Extraction (for isolating analytes from aqueous samples):

-

Protocol:

-

To an aqueous sample containing this compound, add an equal volume of an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

-

Shake the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Allow the layers to separate.

-

Carefully collect the organic layer containing the analyte.

-

The extract may be concentrated if necessary by gentle evaporation of the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of aliphatic ketones. These may require optimization for your specific instrumentation and application.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temperature | 280 °C |

Data Presentation

While an experimental mass spectrum for this compound is not publicly available in common databases, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for aliphatic ketones.[2][3] The primary fragmentation mechanisms for ketones are alpha-cleavage and McLafferty rearrangement.[2][4]

Predicted Mass Spectral Data for this compound:

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C9H18O]+• | Molecular Ion (M+) |

| 127 | [M - CH3]+ | Loss of a methyl radical |

| 99 | [M - C3H7]+ | Alpha-cleavage |

| 85 | [M - C4H9]+ | Alpha-cleavage |

| 72 | [C4H8O]+• | McLafferty Rearrangement |

| 57 | [C4H9]+ | Alkyl fragment |

| 43 | [CH3CO]+ | Acylium ion from alpha-cleavage |

Mandatory Visualizations

References

Application Note: Quantitative Analysis of 4-Ethylheptan-2-one in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 4-Ethylheptan-2-one in complex biological matrices such as human plasma. The protocol utilizes a liquid-liquid extraction (LLE) followed by derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting oxime derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS) in negative chemical ionization (NCI) mode, which provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, toxicological screening, and other applications requiring precise measurement of this compound.

Introduction

This compound is a ketone that may be present in various biological and environmental samples. Its accurate quantification in complex matrices is crucial for understanding its metabolic fate, toxicological effects, and potential as a biomarker. The analysis of ketones in biological fluids can be challenging due to their volatility and potential for matrix interference.[1] To overcome these challenges, a common strategy is the derivatization of the carbonyl group to enhance chromatographic separation and detection sensitivity.[1] This note describes a method based on the derivatization of this compound with PFBHA, a reagent known to react with aldehydes and ketones to form stable oxime derivatives that are amenable to GC-MS analysis.[2] The use of a high-purity analytical standard is essential for the precision and accuracy of the analysis.

Experimental Workflow

Caption: Overall experimental workflow from sample collection to data reporting.

Materials and Reagents

-

This compound (analytical standard, purity ≥98%)

-

This compound-d5 (internal standard, IS)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (GC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Deionized water

-

Human plasma (blank)

Sample Preparation Protocol

A detailed sample preparation procedure involving liquid-liquid extraction and derivatization is outlined below.

Caption: Step-by-step diagram of the sample preparation protocol.

GC-MS Analysis Protocol

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

MS Conditions:

-

Ionization Mode: Negative Chemical Ionization (NCI)

-

Reagent Gas: Methane

-

Source Temperature: 150°C

-

Quadrupole Temperature: 150°C

-

Interface Temperature: 280°C

-

Solvent Delay: 5 minutes

-

Selected Ion Monitoring (SIM) Mode:

-

This compound-PFBHA derivative: m/z [M-HF]⁻ (target ion), m/z [M]⁻ (qualifier ion)

-

This compound-d5-PFBHA derivative (IS): m/z [M-HF]⁻ (target ion)

-

Quantitative Data

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.052 |

| 5 | 0.255 |

| 10 | 0.510 |

| 50 | 2.495 |

| 100 | 5.010 |

| 500 | 25.150 |

| 1000 | 50.250 |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Regression Equation | y = 0.0501x + 0.0015 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | 8.5 | 10.2 | 95.8 |

| Low | 3 | 6.2 | 7.8 | 102.3 |

| Mid | 75 | 4.5 | 5.9 | 98.7 |

| High | 750 | 3.1 | 4.5 | 101.5 |

Table 3: Method Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Discussion

The presented method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction effectively removes proteins and other interfering matrix components. Derivatization with PFBHA significantly enhances the detectability of the analyte by GC-MS in NCI mode. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for variations in sample preparation and instrument response. The method demonstrates excellent linearity over a wide concentration range and meets typical requirements for bioanalytical method validation.

Conclusion

This application note details a complete protocol for the quantitative analysis of this compound in complex biological matrices. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Detection of 4-Ethylheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptan-2-one is a volatile organic compound (VOC) with applications and implications across various scientific disciplines, from flavor and fragrance chemistry to environmental and toxicological studies. Accurate and sensitive detection of this ketone is crucial for quality control, safety assessment, and research. This document provides detailed application notes and experimental protocols for the sample preparation and subsequent detection of this compound using various analytical techniques. The choice of sample preparation method is critical and depends on the sample matrix, the concentration of the analyte, and the desired analytical outcome. This guide covers four commonly employed techniques: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation Techniques: An Overview

Effective sample preparation is paramount to achieving reliable and reproducible results in the analysis of this compound. The primary goals of sample preparation are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances.

-

Solid-Phase Microextraction (SPME): A solvent-free, simple, and sensitive technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber and are then thermally desorbed into the GC inlet.[1]

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but utilizes a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (B3030410) (PDMS), offering higher recovery and sensitivity for less volatile compounds.

-

Liquid-Liquid Extraction (LLE): A conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[2][3]

-

Solid-Phase Extraction (SPE): A technique where a sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a suitable solvent, effectively cleaning up the sample and concentrating the analyte.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of ketones and other volatile organic compounds using the described sample preparation techniques. Please note that specific values for this compound may vary depending on the matrix and analytical conditions.

| Preparation Technique | Analyte Class | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| SPME | Ketones/VOCs | 85 - 110 | 0.02 - 10 µg/L | 0.06 - 30 µg/L | [5] |

| SBSE | Flavor Compounds | 70 - 105 | 0.01 - 5 µg/L | 0.03 - 15 µg/L | [6] |

| LLE | Ketones | 60 - 95 | 0.1 - 20 µg/L | 0.3 - 60 µg/L | [7] |

| SPE | Volatile Ketones | 80 - 115 | 0.05 - 15 µg/L | 0.15 - 45 µg/L | [4] |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analysis of this compound, from sample collection to data analysis.

General workflow for this compound analysis.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from a method for the analysis of a similar ketone, 4-heptanone, in a biological matrix and is suitable for volatile compounds in liquid or solid samples.[5]

a. Materials and Reagents:

-

SPME fiber assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often a good choice for ketones.

-

Headspace vials (10 or 20 mL) with PTFE-lined septa.

-

Heating block or water bath with agitation.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sodium chloride (NaCl).

-

This compound standard.

-

Internal standard (e.g., 2-octanone).

b. Sample Preparation:

-

Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

-

For aqueous samples, add NaCl to saturate the solution (approximately 0.5 g per mL) to enhance the release of volatile compounds.

-

Add a known amount of internal standard.

-

Immediately seal the vial with the cap and septum.

c. Extraction:

-

Place the vial in a heating block or water bath set to a temperature between 50-70°C. Optimization of this temperature is recommended.

-

Incubate the sample for a set period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) with continuous agitation. Extraction time should be optimized for maximum sensitivity.

d. Desorption and GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.

-

Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analyte to the GC column.

-

Start the GC-MS data acquisition.

e. GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).

-

MSD: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300 or Selected Ion Monitoring (SIM) mode for target ions of this compound (e.g., m/z 57, 71, 85, 113, 142).

Stir Bar Sorptive Extraction (SBSE)

This protocol is based on general methods for flavor compound analysis in food and beverage samples.

a. Materials and Reagents:

-

PDMS-coated stir bar (e.g., 10 mm length).

-

Sample vials (e.g., 20 mL).

-

Magnetic stirrer.

-

Thermal desorption unit (TDU) coupled to a GC-MS, or solvent for liquid desorption.

-

Methanol (B129727), acetonitrile (B52724) (for conditioning and liquid desorption).

-

This compound standard and internal standard.

b. Sample Preparation and Extraction:

-

Place a known volume of the liquid sample (e.g., 10 mL) into a sample vial.

-

Add a known amount of internal standard.

-

Add the conditioned SBSE stir bar to the vial.

-

Stir the sample at a constant speed (e.g., 750-1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature or a slightly elevated temperature.

c. Desorption:

-

Thermal Desorption:

-

Remove the stir bar with clean forceps, rinse briefly with deionized water, and dry gently with a lint-free tissue.

-

Place the stir bar in a TDU glass tube and introduce it into the TDU of the GC-MS system for automated thermal desorption.

-

-

Liquid Desorption:

-

Place the dried stir bar into a small vial containing a small, precise volume of a suitable solvent (e.g., 100-200 µL of acetonitrile).

-

Agitate (e.g., vortex or sonicate) for 15-30 minutes.

-

Inject a portion of the solvent into the GC-MS.

-

d. GC-MS Parameters: Similar to the SPME method, with adjustments to the oven program as needed based on the desorption method.

Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting semi-volatile organic compounds from aqueous matrices.

a. Materials and Reagents:

-

Separatory funnel (e.g., 250 mL).

-

Extraction solvent (e.g., dichloromethane, diethyl ether, or hexane), high purity.

-

Sodium sulfate (B86663) (anhydrous).

-

Rotary evaporator or nitrogen evaporator.

-

GC-MS system.

-

This compound standard and internal standard.

b. Extraction Procedure:

-

Place a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.

-

Add a known amount of internal standard.

-

Add a volume of the extraction solvent (e.g., 30 mL).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

Drain the organic layer (bottom layer for dichloromethane, top for diethyl ether/hexane) into a clean flask.

-

Repeat the extraction of the aqueous phase with two more portions of the extraction solvent.

-

Combine the organic extracts.

c. Drying and Concentration:

-

Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.

-

Decant or filter the dried extract into a clean flask.

-

Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

d. GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS.

-

Use GC-MS parameters similar to those described for SPME.

Solid-Phase Extraction (SPE)

This protocol provides a general cleanup and concentration procedure for this compound from liquid samples with complex matrices.

a. Materials and Reagents:

-

SPE cartridges (e.g., C18, polymeric sorbents like HLB).

-

SPE vacuum manifold.

-

Conditioning, washing, and elution solvents (e.g., methanol, water, dichloromethane).

-

Nitrogen evaporator.

-

GC-MS system.

-

This compound standard and internal standard.

b. SPE Procedure:

-

Conditioning: Pass a volume of methanol (e.g., 5 mL) followed by a volume of deionized water (e.g., 5 mL) through the SPE cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample (e.g., 50 mL of an aqueous sample with internal standard) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Pass a volume of a weak solvent (e.g., 5 mL of 5% methanol in water) through the cartridge to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analyte with a small volume of a strong solvent (e.g., 2 x 2 mL of dichloromethane). Collect the eluate.

c. Concentration and Analysis:

-

Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Inject an aliquot into the GC-MS for analysis using parameters similar to those previously described.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting an appropriate sample preparation technique based on sample characteristics and analytical goals.

Decision tree for selecting a sample preparation technique.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the accurate and reliable detection of this compound. This guide provides an overview and detailed protocols for SPME, SBSE, LLE, and SPE. For trace-level analysis of volatile compounds in relatively clean matrices, HS-SPME is often the method of choice due to its simplicity and sensitivity. For enhanced sensitivity, particularly with complex matrices, SBSE offers a powerful alternative. LLE remains a robust, albeit more labor-intensive, option for a wide range of concentrations. SPE is invaluable for samples requiring significant cleanup to remove interfering matrix components. The provided protocols and GC-MS parameters serve as a starting point, and optimization is encouraged to achieve the best performance for specific sample types and analytical objectives.

References

- 1. epa.gov [epa.gov]

- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. Optimization of volatile organic compounds sampling from dairy cow exhaled breath using polymer-based solid-phase extraction cartridges for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-Ethylheptan-2-one as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 4-Ethylheptan-2-one as an internal standard (IS) in chromatographic analysis, particularly in Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). While this compound is not a commonly documented internal standard, its chemical properties suggest its potential suitability for the quantification of various volatile and semi-volatile organic compounds. This application note offers a comprehensive framework, including hypothetical yet representative experimental protocols, data presentation, and validation parameters for its use. The methodologies described herein are based on established principles of analytical chemistry and are intended to serve as a practical guide for researchers developing new analytical methods.

Introduction to Internal Standards in Chromatography

In chromatographic analysis, the use of an internal standard is a widely accepted technique to improve the precision and accuracy of quantitative measurements. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It co-elutes with the analyte(s) of interest and helps to correct for variations in sample injection volume, extraction efficiency, and instrument response.

Key properties of an ideal internal standard include:

-

It should be chemically similar to the analyte(s) but not naturally present in the sample matrix.

-

It should be well-resolved from other components in the chromatogram.

-

It should not react with the analyte(s) or the sample matrix.

-

It should have a similar response factor to the analyte(s) with the chosen detector.

-

It should be of high purity and readily available.

Properties of this compound

This compound (C₉H₁₈O) is a ketone with a molecular weight of 142.24 g/mol .[1] Its structure and chemical properties make it a potential candidate as an internal standard for the analysis of various medium-volatility organic compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 121138-93-0 | [1] |

| Boiling Point | Estimated 180-190 °C | N/A |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane) | N/A |

Hypothetical Application: Quantification of Fungal Volatile Organic Compounds (VOCs)

This section outlines a hypothetical application of this compound as an internal standard for the quantification of common fungal VOCs, such as 2-heptanone (B89624) and 3-octanone (B92607), in a culture headspace using Solid-Phase Microextraction (SPME) coupled with GC-MS.

Experimental Protocol

3.1.1. Materials and Reagents

-

Analytes: 2-Heptanone (≥99%), 3-Octanone (≥99%)

-

Internal Standard: this compound (≥99%)

-

Solvent: Methanol (HPLC grade)

-

SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Headspace Vials: 20 mL with PTFE/silicone septa

-

Fungal culture in a suitable broth medium

3.1.2. Standard and Sample Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-heptanone, 3-octanone, and this compound in methanol.

-

Working Standard Mixture: Prepare a mixed working standard solution containing 2-heptanone and 3-octanone at a concentration of 100 µg/mL in methanol.

-

Internal Standard Working Solution: Prepare a working solution of this compound at 100 µg/mL in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into blank culture medium in headspace vials to achieve final concentrations ranging from 1 to 100 ng/mL. Add a fixed amount of the internal standard working solution to each calibration standard to obtain a final concentration of 20 ng/mL.

-

Sample Preparation: In a headspace vial, place 5 mL of the fungal culture. Add the same fixed amount of the internal standard working solution as in the calibration standards.

3.1.3. SPME-GC-MS Analysis

-

SPME Extraction:

-

Equilibrate the sample/standard vial at 60°C for 10 minutes.

-

Expose the SPME fiber to the headspace for 30 minutes at 60°C.

-

-

GC-MS Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

MS Quadrupole: 150°C.

-

Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Data Presentation

Table 1: Hypothetical Chromatographic Data and SIM Ions

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Heptanone | 10.5 | 58 | 43, 114 |

| 3-Octanone | 12.2 | 72 | 43, 128 |

| This compound (IS) | 13.8 | 58 | 85, 142 |

Table 2: Hypothetical Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (2-Heptanone) | Analyte/IS Peak Area Ratio (3-Octanone) |

| 1 | 0.052 | 0.048 |

| 5 | 0.255 | 0.245 |

| 10 | 0.510 | 0.495 |

| 25 | 1.28 | 1.23 |

| 50 | 2.54 | 2.48 |

| 100 | 5.12 | 4.99 |

| R² | 0.9995 | 0.9992 |

Table 3: Hypothetical Method Validation Parameters

| Parameter | 2-Heptanone | 3-Octanone |

| Linear Range (ng/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD, ng/mL) | 0.3 | 0.4 |

| Limit of Quantification (LOQ, ng/mL) | 1.0 | 1.2 |

| Precision (%RSD, n=6) | < 5% | < 6% |

| Accuracy (% Recovery) | 95 - 105% | 94 - 106% |

Visualization of Workflows and Concepts

References

Applications of 4-Ethylheptan-2-one in Flavor and Fragrance Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptan-2-one is an aliphatic ketone with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural characteristics as a branched-chain ketone suggest a range of sensory properties that are highly valued in the creation of complex flavor and fragrance profiles. Aliphatic ketones are known to contribute a variety of notes, including fruity, cheesy, creamy, and green nuances, making them versatile ingredients for perfumers and flavorists. This document provides an overview of the potential applications, sensory properties, and analytical protocols for this compound, drawing upon existing knowledge of structurally similar compounds and general industry practices.

Application Notes

Flavor Applications

This compound is anticipated to impart a unique combination of fruity and slightly fatty or waxy notes, characteristic of many branched-chain ketones. Its potential applications in flavor formulations include:

-

Fruit Flavors: As a component in artificial fruit flavorings, particularly for tropical fruits, apple, and pear, where its branched structure could contribute to a more complex and authentic profile.

-

Dairy Products: In cheese and butter flavors, where methyl ketones are known to be key aroma compounds. The ethyl branch in this compound may introduce a subtle variation to the typical cheesy notes.

-

Savory Flavors: In low concentrations, it could be used to add depth and richness to savory applications such as roasted meat or mushroom flavors.

Fragrance Applications

In perfumery, ketones are utilized to introduce specific scent characteristics and enhance the overall fragrance profile.[1] this compound, with its presumed fruity and green undertones, could be employed in:

-

Fruity and Floral Compositions: To add a fresh and natural-smelling fruity top note to floral fragrances like jasmine and rose.

-

Green and Herbal Scents: To provide a subtle, leafy background note in green and herbal fragrance compositions.

-

Gourmand Fragrances: To contribute to the edible, sweet, and comforting character of gourmand perfumes.

Sensory Properties (Inferred)

Due to the lack of specific sensory data for this compound, the following table summarizes the typical sensory characteristics of structurally related C9 ketones. This information can serve as a preliminary guide for researchers exploring the potential of this compound.

| Compound | CAS Number | Odor Description | Odor Threshold (in water, ppb) |

| 2-Nonanone | 821-55-6 | Fruity, floral, fatty, citrus | 6 |

| 3-Nonanone | 925-78-0 | Fruity, herbaceous, earthy | 3.5 |

| 5-Nonanone | 502-56-7 | Fruity, banana, herbaceous | 8 |

Data for structurally similar compounds is provided for reference and inferential purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in flavor and fragrance research.

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the odor profile and detection threshold of this compound.

Materials:

-

High-purity this compound

-

Odor-free, deionized water

-

Ethanol (95%, odor-free)

-

Glass sniffing strips

-

A panel of trained sensory analysts (8-12 members)

-

Olfactometer (optional, for threshold determination)

Procedure:

-

Sample Preparation:

-

Prepare a 1% solution of this compound in ethanol.

-